

physical properties of 1-(Chloromethyl)Cyclohexanecarbonitrile

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Compound of Interest

Compound Name:	1-(Chloromethyl)Cyclohexanecarbonitrile
CAS No.:	112905-95-0
Cat. No.:	B047362

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An In-Depth Technical Guide to the Physical Properties of **1-(Chloromethyl)Cyclohexanecarbonitrile**

Introduction

1-(Chloromethyl)cyclohexanecarbonitrile is a bifunctional organic compound featuring a cyclohexane core substituted with both a chloromethyl group and a nitrile group at the same carbon atom. This unique structure makes it a valuable intermediate in organic synthesis, particularly in the development of pharmaceutical and agrochemical agents. The chloromethyl group provides a reactive site for nucleophilic substitution, while the nitrile group can be hydrolyzed or reduced to introduce other functionalities.

For researchers, scientists, and drug development professionals, a thorough understanding of the compound's physical properties is paramount. These properties not only determine its behavior in chemical reactions and purification processes but also dictate the necessary conditions for safe handling, storage, and formulation. This guide provides a comprehensive,

technically-grounded overview of the core physical characteristics of **1-(Chloromethyl)cyclohexanecarbonitrile**, synthesizing available data with practical insights into their relevance and determination.

Chemical and Molecular Identity

Accurate identification is the foundation of all chemical research. The fundamental identifiers for **1-(Chloromethyl)cyclohexanecarbonitrile** are summarized below, providing a clear profile of its molecular structure and composition.

Identifier	Value	Source(s)
CAS Number	112905-95-0	[1][2][3][4][5]
IUPAC Name	1-(chloromethyl)cyclohexane-1-carbonitrile	[2]
Synonyms	1-(Chloromethyl)cyclohexanecarbonitrile, Cyclohexanecarbonitrile, 1-(chloromethyl)-	[2][3][6]
Molecular Formula	C ₈ H ₁₂ ClN	[2][3][4][5][6]
Molecular Weight	157.64 g/mol	[2][3][4][5][6]
SMILES	<chem>C1CCC(CC1)(CCI)C#N</chem>	[2][3][6]
InChI Key	BWQNUOFYAYIAIY-UHFFFAOYSA-N	[2]

Summary of Physical Properties

For rapid reference, the key quantitative physical properties of **1-(Chloromethyl)cyclohexanecarbonitrile** are presented in the following table. These values are critical for designing experiments, performing safety assessments, and developing purification protocols.

Property	Value	Source(s)
Physical State	Liquid, or low-melting solid	[1][6][7]
Appearance	Colorless to pale yellow	[6]
Boiling Point	263.4°C at 760 mmHg	[8]
Density	1.06 g/cm ³	[8]
Refractive Index (n _D)	1.476	[8]
Flash Point	106.9°C	[8]
Vapor Pressure	0.0103 mmHg at 25°C	[8]
LogP (o/w)	2.699	[3]
TPSA	23.79 Å ²	[3]

Detailed Analysis of Physicochemical Characteristics

A deeper understanding of each physical property provides context for its application in a laboratory or industrial setting.

Physical State and Appearance

1-(Chloromethyl)cyclohexanecarbonitrile is typically described as a colorless to pale yellow liquid or a low-melting solid.[1][6][7] The ambiguity between liquid and solid states suggests a melting point near ambient temperature. The appearance can be an initial indicator of purity; a pronounced yellow or brown color may signify the presence of impurities or degradation products.

Molecular Weight

The molecular weight of 157.64 g/mol is a fundamental property derived from its molecular formula, C₈H₁₂ClN.[2][3][4][5][6] It is essential for all stoichiometric calculations, such as determining molar equivalents in reaction setups and preparing solutions of known concentrations.

Boiling Point

The reported boiling point is 263.4°C at standard atmospheric pressure (760 mmHg).[8] This relatively high boiling point is consistent with its molecular weight and the presence of polar functional groups (nitrile and chloromethyl), which increase intermolecular dipole-dipole interactions compared to a simple cyclohexane derivative. When performing distillations, it is crucial to use a vacuum to lower the boiling point and prevent thermal decomposition, a common risk for complex organic molecules at high temperatures.

Melting Point

While a specific melting point is not consistently reported in public literature, the description "low melting solid" indicates that it can exist as a solid at or slightly below standard room temperature.[6][7] For practical purposes, if the material is solid upon receipt, gentle warming may be required to liquefy it for transfer and handling.

Density

With a density of 1.06 g/cm³, this compound is slightly denser than water.[8] This information is critical for processes involving liquid-liquid extractions, as it will form the lower layer in an aqueous separation. It is also necessary for converting mass to volume for reagent measurement.

Refractive Index

The refractive index, a dimensionless number that describes how light propagates through a substance, is reported as 1.476.[8] This value is a highly sensitive measure of purity. In a research or quality control setting, an experimentally measured refractive index that deviates from the reference value can indicate the presence of solvents, starting materials, or byproducts.

Solubility Profile

The molecular structure of **1-(Chloromethyl)cyclohexanecarbonitrile** imparts a dual solubility character.[6]

- **Nonpolar Character:** The large cyclohexane ring is lipophilic, conferring solubility in nonpolar organic solvents such as toluene, hexanes, and dichloromethane.

- **Polar Character:** The electronegative chlorine atom and the highly polar nitrile group ($C\equiv N$) introduce significant polarity.[6] This allows for solubility in moderately polar organic solvents like ethyl acetate and acetonitrile.

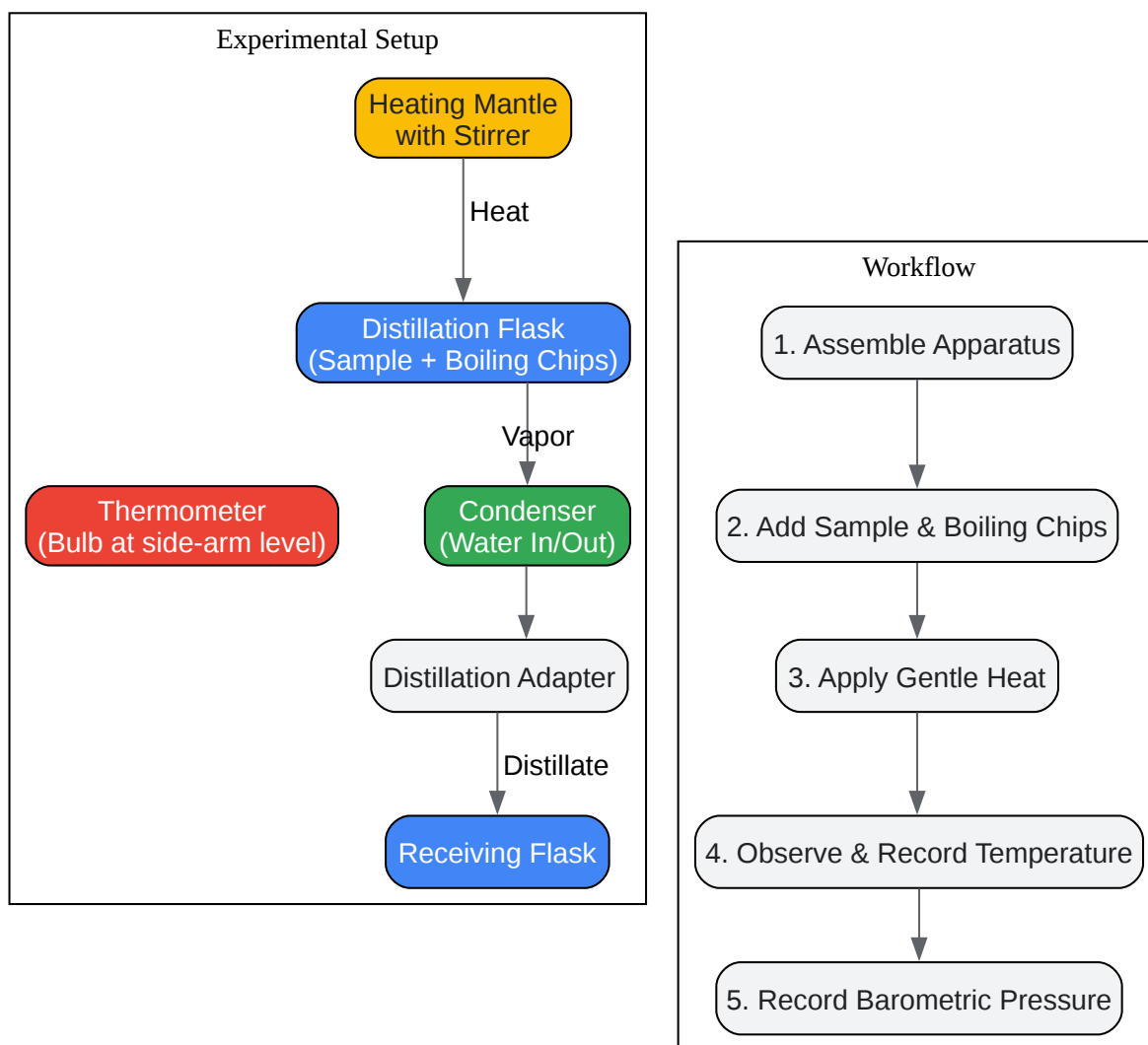
The octanol-water partition coefficient (LogP) of approximately 2.7 indicates a significantly higher affinity for lipophilic environments than for water, predicting poor water solubility.[3]

Safety-Related Physical Properties

- **Flash Point:** The flash point of 106.9°C is the lowest temperature at which the liquid can vaporize to form an ignitable mixture in air.[8] This value classifies it as a combustible liquid but not highly flammable, meaning it does not pose a severe fire hazard at standard room temperature but should be kept away from open flames and high-temperature sources.
- **Vapor Pressure:** At 0.0103 mmHg at 25°C , the vapor pressure is very low.[8] This indicates that the compound has low volatility at ambient temperatures, which mitigates the risk of forming high concentrations of vapor in the air during handling. However, given its acute toxicity (Category 4 for oral, dermal, and inhalation routes), all handling should still be conducted in a well-ventilated fume hood with appropriate personal protective equipment.[1]

Experimental Workflow: Boiling Point Determination

Verifying the physical properties of a compound is a cornerstone of chemical synthesis and analysis. The boiling point is a key parameter for characterization. The following diagram and protocol outline a standard laboratory procedure for its determination.



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